

Spectral Data Analysis of 1-(p-Tolyl)hexan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(p-Tolyl)hexan-1-one

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This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone, **1-(p-tolyl)hexan-1-one**. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended to assist researchers in identifying and characterizing this molecule.

Chemical Structure and Properties

1-(p-Tolyl)hexan-1-one is a chemical compound with the molecular formula $C_{13}H_{18}O$ and a molecular weight of 190.29 g/mol .^[1]^[2] Its chemical structure consists of a hexanoyl group attached to a toluene ring at the para position. The CAS number for this compound is 1669-33-6.^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(p-tolyl)hexan-1-one**. These predictions are derived from the analysis of structurally similar compounds, including 1-(p-tolyl)ethanone and other aryl ketones.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	Doublet	2H	Aromatic Protons (ortho to C=O)
~7.25	Doublet	2H	Aromatic Protons (meta to C=O)
~2.95	Triplet	2H	-CH ₂ - (adjacent to C=O)
~2.40	Singlet	3H	Ar-CH ₃
~1.70	Quintet	2H	-CH ₂ -
~1.35	Sextet	2H	-CH ₂ -
~0.90	Triplet	3H	-CH ₃ (terminal)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~200	C=O (Ketone)
~143	Aromatic C (para to C=O, attached to CH ₃)
~135	Aromatic C (ipso to C=O)
~129	Aromatic CH (meta to C=O)
~128	Aromatic CH (ortho to C=O)
~38	-CH ₂ - (adjacent to C=O)
~31	-CH ₂ -
~24	-CH ₂ -
~22	Ar-CH ₃
~14	-CH ₃ (terminal)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2955-2850	Strong	Aliphatic C-H Stretch
~1685	Strong	C=O Stretch (Aryl Ketone)
~1605	Medium	C=C Aromatic Ring Stretch
~1410	Medium	CH ₂ Bending
~815	Strong	p-Disubstituted Benzene C-H Bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
190	Moderate	[M] ⁺ (Molecular Ion)
119	High	[CH ₃ C ₆ H ₄ CO] ⁺ (p-Toluoyl cation)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-(p-tolyl)hexan-1-one** would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

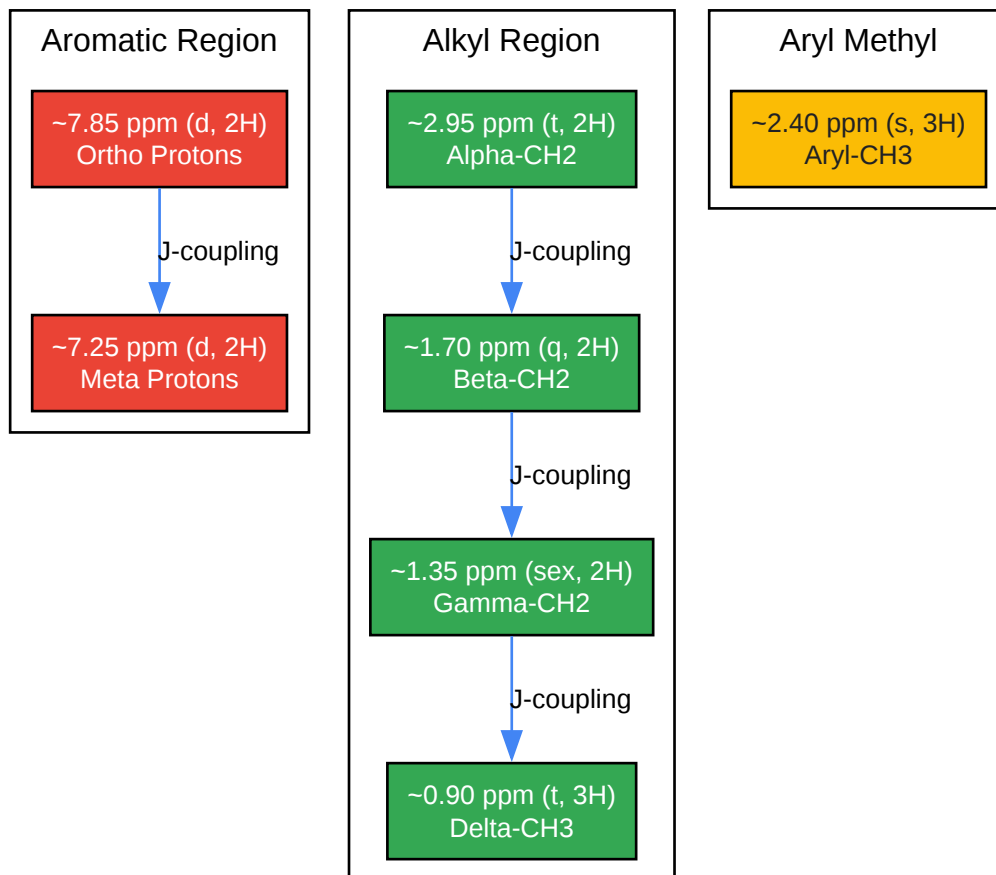
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed.

Visualizations

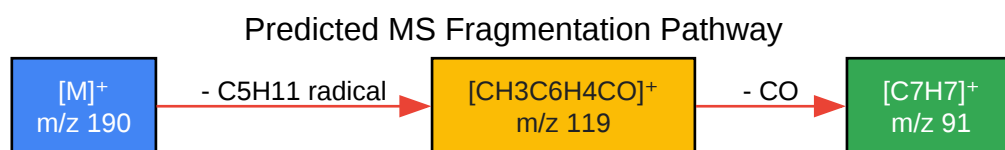
Chemical Structure of 1-(p-Tolyl)hexan-1-one

Caption: Chemical structure of 1-(p-tolyl)hexan-1-one.

Predicted ^1H NMR Spectral Correlation Diagram

Predicted ^1H NMR Correlations[Click to download full resolution via product page](#)Caption: Predicted ^1H NMR chemical shift correlations.

Mass Spectrometry Fragmentation Pathway

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Caption: Predicted major fragmentation pathway in Mass Spectrometry.

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References

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